

An In-depth Technical Guide to the Synthesis of 2-Butene-1-thiol

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Compound of Interest

Compound Name: Crotyl mercaptan

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This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-butene-1-thiol, a volatile organosulfur compound with applications in flavor chemistry and as a component of skunk spray. The document details reaction mechanisms, experimental protocols, and quantitative data to facilitate the laboratory preparation of this compound.

Core Synthesis Pathways

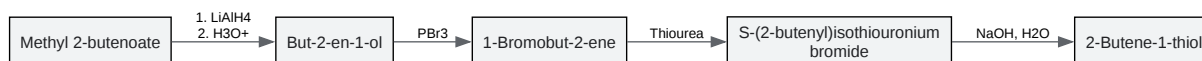
Two principal routes for the synthesis of 2-butene-1-thiol have been established, both converging on the key intermediate, 1-bromobut-2-ene. This intermediate is subsequently converted to the target thiol via reaction with thiourea and subsequent hydrolysis.

The first pathway initiates from the commercially available starting material, methyl 2-butenolate. The ester is first reduced to but-2-en-1-ol, which is then converted to 1-bromobut-2-ene. The second pathway utilizes 1,3-butadiene, which undergoes hydrobromination to yield 1-bromobut-2-ene.

The final two steps in both pathways involve the formation of an S-(2-butenyl)isothiuronium bromide salt by reacting 1-bromobut-2-ene with thiourea, followed by alkaline hydrolysis to liberate 2-butene-1-thiol.

Pathway 1: From Methyl 2-butenolate

This pathway involves a two-step conversion of methyl 2-butenate to the key intermediate 1-bromobut-2-ene.

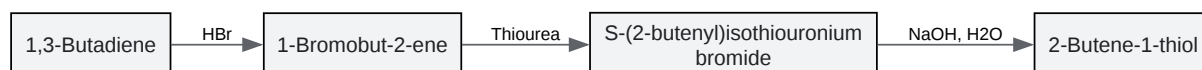


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Figure 1: Synthesis pathway of 2-butene-1-thiol starting from methyl 2-butenate.

Pathway 2: From 1,3-Butadiene

This pathway provides a more direct route to the 1-bromobut-2-ene intermediate from the gaseous starting material, 1,3-butadiene.



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Figure 2: Synthesis pathway of 2-butene-1-thiol starting from 1,3-butadiene.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis pathways.

Step 1a: Synthesis of But-2-en-1-ol from Methyl 2-butenate

Reaction: Methyl 2-butenate is reduced to but-2-en-1-ol using lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an acidic workup.

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of

lithium aluminum hydride (X.X g, XX mmol) in anhydrous diethyl ether (XXX mL) is prepared.

- The suspension is cooled to 0 °C in an ice bath.
- A solution of methyl 2-butenate (X.X g, XX mmol) in anhydrous diethyl ether (XX mL) is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 5 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.
- The reaction is cooled in an ice bath, and excess LiAlH₄ is quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water (XX mL) and then a 15% aqueous solution of sodium hydroxide (XX mL).
- The resulting precipitate is filtered off and washed with diethyl ether.
- The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield but-2-en-1-ol.

Step 1b: Synthesis of 1-Bromobut-2-ene from But-2-en-1-ol

Reaction: But-2-en-1-ol is converted to 1-bromobut-2-ene using phosphorus tribromide (PBr₃).

[1][2] This reaction typically proceeds with inversion of configuration if a chiral center is present, though in this case, the starting material is achiral.[2]

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, but-2-en-1-ol (X.X g, XX mmol) is dissolved in anhydrous diethyl ether (XX mL) and cooled to 0 °C in an ice bath.
- Phosphorus tribromide (X.X g, XX mmol) is added dropwise from the dropping funnel over 30 minutes, keeping the temperature below 5 °C.

- After the addition, the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
- The reaction mixture is poured onto crushed ice and the organic layer is separated.
- The aqueous layer is extracted with diethyl ether (2 x XX mL).
- The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed by distillation to give crude 1-bromobut-2-ene, which can be purified by fractional distillation.

Step 1c: Synthesis of 1-Bromobut-2-ene from 1,3-Butadiene

Reaction: 1,3-Butadiene reacts with hydrogen bromide (HBr) to produce a mixture of 1-bromo-2-butene and 3-bromo-1-butene.[3][4] The ratio of these products is dependent on the reaction temperature, with the thermodynamically more stable 1-bromo-2-butene being the major product at higher temperatures.[5]

Procedure:

- A solution of 1,3-butadiene (X.X g, XX mmol) in a suitable solvent (e.g., a non-polar organic solvent) is cooled to the desired reaction temperature (e.g., 40 °C for thermodynamic control).
- Anhydrous hydrogen bromide gas is bubbled through the solution, or a solution of HBr in a non-nucleophilic solvent is added dropwise.
- The reaction is monitored by GC-MS until the starting material is consumed.
- The reaction mixture is washed with cold water and a dilute solution of sodium bicarbonate to remove excess HBr.
- The organic layer is dried over anhydrous calcium chloride and the solvent is removed under reduced pressure.

- The resulting mixture of isomeric bromobutenes is separated by fractional distillation to isolate 1-bromobut-2-ene.

Step 2: Synthesis of S-(2-butenyl)isothiuronium bromide

Reaction: 1-Bromobut-2-ene undergoes a nucleophilic substitution reaction with thiourea to form the corresponding isothiuronium salt.^{[6][7]}

Procedure:

- A mixture of 1-bromobut-2-ene (X.X g, XX mmol) and thiourea (X.X g, XX mmol) in ethanol (XX mL) is heated under reflux for 3 hours.
- The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.
- The resulting crude S-(2-butenyl)isothiuronium bromide can be used directly in the next step without further purification.

Step 3: Synthesis of 2-Butene-1-thiol

Reaction: The S-(2-butenyl)isothiuronium bromide is hydrolyzed under basic conditions to yield 2-butene-1-thiol.^{[8][9]}

Procedure:

- The crude S-(2-butenyl)isothiuronium bromide from the previous step is dissolved in a solution of sodium hydroxide (X.X g, XX mmol) in water (XX mL).
- The mixture is heated under reflux for 2 hours.
- After cooling to room temperature, the reaction mixture is acidified with dilute sulfuric acid.
- The aqueous layer is extracted with diethyl ether (3 x XX mL).
- The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

- The solvent is removed by distillation, and the crude 2-butene-1-thiol is purified by fractional distillation under reduced pressure.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of 2-butene-1-thiol. Please note that actual yields may vary depending on experimental conditions and purification efficiency.

Reactant	Product	Reagents and Conditions	Typical Yield (%)	Reference
Methyl 2-butenolate	But-2-en-1-ol	1. LiAlH ₄ , Et ₂ O, 0 °C to reflux 2. H ₃ O ⁺	80-90	[8]
But-2-en-1-ol	1-Bromobut-2-ene	PBr ₃ , Et ₂ O, 0 °C to RT	70-85	[1]
1,3-Butadiene	1-Bromobut-2-ene	HBr, 40 °C	75-80 (of 1,4-adduct)	[5]
1-Bromobut-2-ene	2-Butene-1-thiol	1. Thiourea, EtOH, reflux 2. NaOH, H ₂ O, reflux	60-75	[8]

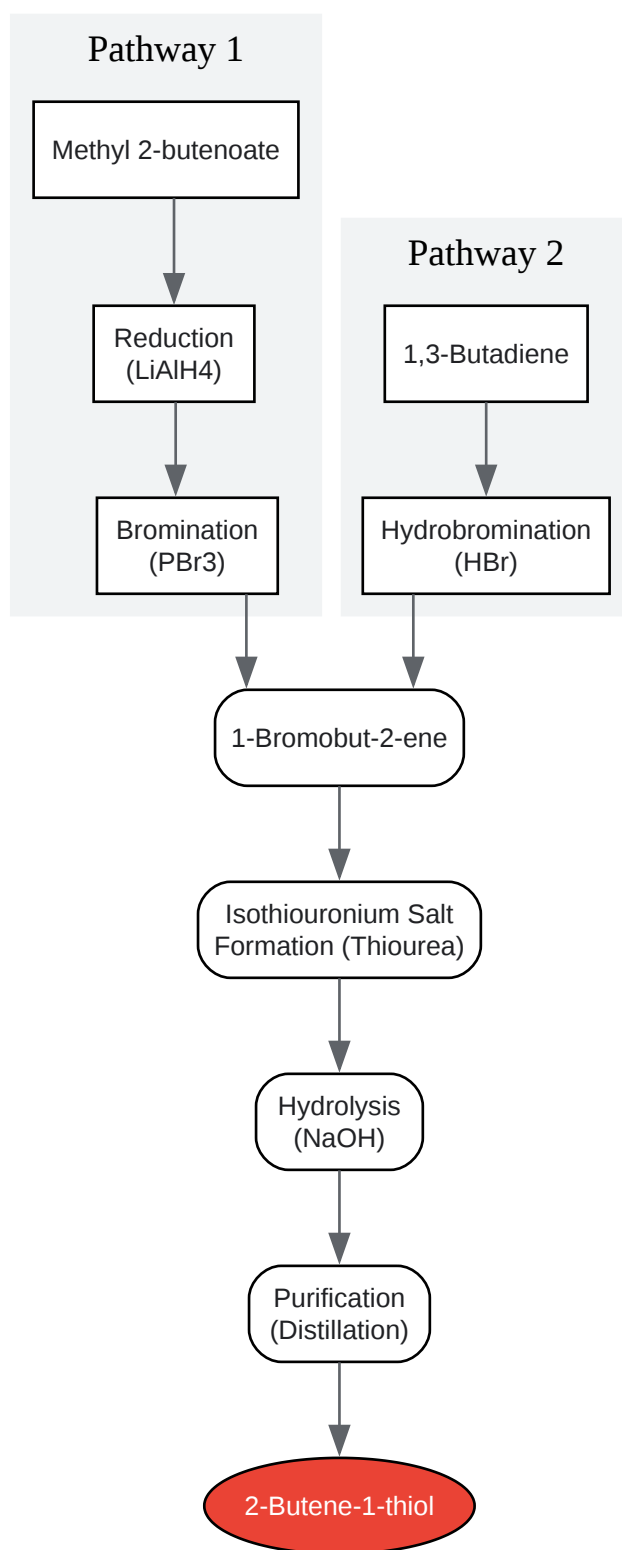
Table 1: Summary of Reaction Yields

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index
But-2-en-1-ol	C ₄ H ₈ O	72.11	121	0.843	1.429
1-Bromobut-2-ene	C ₄ H ₇ Br	134.99	103-105	1.398	1.487
2-Butene-1-thiol	C ₄ H ₈ S	88.17	118-120	0.897	1.488

Table 2: Physicochemical Properties of Key Compounds

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of 2-butene-1-thiol from either starting material.



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Figure 3: Overall experimental workflow for the synthesis of 2-butene-1-thiol.

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